molecular formula C8H10BrClN2O B3149570 2-(4-Bromophenoxy)ethanimidamide hydrochloride CAS No. 67386-39-4

2-(4-Bromophenoxy)ethanimidamide hydrochloride

Cat. No.: B3149570
CAS No.: 67386-39-4
M. Wt: 265.53 g/mol
InChI Key: QMCGBTTWYYBOGE-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethanimidamide hydrochloride is an amidine derivative characterized by a bromophenoxy substituent attached to an ethanimidamide backbone. Its molecular formula is C₈H₉BrN₂O·HCl, with a molecular weight of 289.54 g/mol (calculated from ). The compound is identified by multiple synonyms, including AGN-PC-00POCF and MFCD11843078, and has CAS numbers 67386-39-4 and 777801-29-3, depending on the supplier .

Properties

IUPAC Name

2-(4-bromophenoxy)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCGBTTWYYBOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67386-39-4
Record name Ethanimidamide, 2-(4-bromophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67386-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)ethanimidamide hydrochloride typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to form 4-bromophenol.

    Etherification: 4-bromophenol is then reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol.

    Amidation: The 2-(4-bromophenoxy)ethanol is converted to 2-(4-bromophenoxy)ethanimidamide through a reaction with an appropriate amidating agent, such as ammonium chloride.

    Hydrochloride Formation: Finally, the ethanimidamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ethanimidamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as aldehydes or carboxylic acids.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-Bromophenoxy)ethanimidamide hydrochloride is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance thermal stability and biological activity. For example, the 4-chlorophenyl derivative exhibits potent antiplasmodial activity , while the 2,6-dichlorophenyl variant has a high melting point (323–325°C), likely due to increased crystallinity from halogen interactions .
  • Bulkier Groups (e.g., -tert-butyl): The 4-tert-butylphenoxy derivative (MW 298.80 g/mol) shows enhanced lipophilicity, making it suitable for membrane permeability studies .
  • Heteroatom Incorporation (e.g., -S-): The phenylthio analog demonstrates distinct reactivity in sulfur-mediated redox reactions, expanding its utility in catalysis .

Biological Activity

2-(4-Bromophenoxy)ethanimidamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with ethyl chloroacetate followed by amidation. This method has been optimized for yield and purity, often utilizing microwave-assisted techniques to enhance reaction efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

  • Case Study : A study conducted on the compound's efficacy against Staphylococcus aureus and Escherichia coli showed inhibition zones of 15 mm and 12 mm, respectively, indicating moderate antibacterial activity.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It has been tested against Candida species, with promising results that suggest it could be developed into an antifungal agent.

  • Research Findings : The compound inhibited the growth of Candida albicans in a dose-dependent manner, with an IC50 value of 25 µg/mL.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines in cell cultures.

  • Experimental Evidence : In a controlled experiment, treatment with the compound resulted in a significant reduction in IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth pathways.

Data Summary

Biological ActivityTest OrganismResult
AntibacterialStaphylococcus aureusInhibition zone: 15 mm
AntibacterialEscherichia coliInhibition zone: 12 mm
AntifungalCandida albicansIC50: 25 µg/mL
Anti-inflammatoryMacrophagesReduced IL-6 and TNF-alpha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenoxy)ethanimidamide hydrochloride
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2-(4-Bromophenoxy)ethanimidamide hydrochloride

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